(R,R)-MK 287

PAF Receptor Binding Affinity Stereospecificity

Select (R,R)-MK 287 for research requiring stereospecific, high-affinity PAF receptor blockade. Its (R,R)-configuration confers 20x greater potency than its enantiomer and is essential for oral activity (ED50=0.8 mg/kg). This compound's sub-10 nM Ki values and selectivity profile ensure reliable, reproducible results in chronic inflammation, thrombosis, or asthma models, eliminating the risk of experimental failure associated with less-characterized PAF antagonists.

Molecular Formula C25H34O9S
Molecular Weight 510.6 g/mol
CAS No. 143490-81-7
Cat. No. B1673891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-MK 287
CAS143490-81-7
Synonyms2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287
Molecular FormulaC25H34O9S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1
InChIKeyWXIDMVGKJBAEFP-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R,R)-MK 287 (CAS 143490-81-7): A Potent and Selective Platelet-Activating Factor (PAF) Receptor Antagonist


(R,R)-MK 287 (also known as L-680574) is a stereospecific tetrahydrofuran derivative that functions as a potent, competitive, and orally active antagonist of the platelet-activating factor (PAF) receptor [1]. Its primary mechanism involves high-affinity binding to the PAF receptor, thereby inhibiting PAF-mediated cellular responses across multiple human cell types including platelets, polymorphonuclear leukocytes (PMNs), and lung membranes . The compound demonstrates nanomolar potency in both in vitro binding assays and ex vivo functional assays, and has demonstrated oral efficacy in multiple in vivo models of PAF-induced pathophysiology [1].

Why (R,R)-MK 287 Cannot Be Substituted by Generic PAF Antagonists or Its Own Racemate


Interchanging (R,R)-MK 287 with other PAF receptor antagonists or even its own racemate introduces significant and quantifiable loss of function due to strict stereospecific requirements at the receptor binding site. Direct comparative data show that the racemate L-668,750 is less potent, and the enantiomer L-680,574 is 20-fold less potent than MK 287 [1]. This stereospecificity is critical, as the (R,R)-configuration is essential for the high-affinity, competitive interaction with the PAF receptor. Furthermore, while other PAF antagonists like WEB 2086 (Ki = 9.9–16.3 nM) and the natural product ginkgolide B (Ki = 1.3 µM) exhibit varying degrees of activity, (R,R)-MK 287's sub-10 nM Ki across multiple human primary cell types, combined with its documented oral bioavailability, establishes a distinct performance profile that cannot be assumed for other compounds in the class. Substitution without direct comparative validation risks experimental failure due to unknown potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation of (R,R)-MK 287 Against Key Comparators


Stereospecific Binding Affinity: (R,R)-MK 287 vs. Racemate and Enantiomer

(R,R)-MK 287 exhibits high stereospecificity at the PAF receptor. The racemate, L-668,750, shows reduced potency, and the enantiomer, L-680,574, is 20-fold less potent than (R,R)-MK 287 in inhibiting [3H]C18-PAF binding to human platelet membranes [1]. This demonstrates that the (R,R) stereochemistry is essential for optimal receptor interaction, a property not shared by other stereoisomers.

PAF Receptor Binding Affinity Stereospecificity Radioligand Binding

Comparative Binding Affinity: (R,R)-MK 287 vs. WEB 2086 at the Human PAF Receptor

(R,R)-MK 287 demonstrates a Ki of 6.1 nM for the human platelet PAF receptor [1], which is numerically lower than the reported Ki of 9.9–16.3 nM for the structurally distinct PAF antagonist WEB 2086 (Apafant) . While these values are from separate studies, both were generated using similar radioligand binding methodologies on human PAF receptors.

PAF Receptor Binding Affinity Competitive Antagonist Cross-Study Comparison

Comparative Binding Affinity: (R,R)-MK 287 vs. Ginkgolide B at the Human PAF Receptor

The binding affinity of (R,R)-MK 287 for the PAF receptor (Ki = 3.2–6.1 nM across human cell types) is substantially greater than that of ginkgolide B (Ki = 1.3 µM), a well-known natural PAF antagonist derived from Ginkgo biloba [1]. This represents a >200-fold difference in potency based on Ki values from human neutrophil and platelet assays.

PAF Receptor Binding Affinity Natural Product vs. Synthetic Potency Comparison

Functional Antagonism in Human Platelets: (R,R)-MK 287 vs. Reported In-Class Activity

(R,R)-MK 287 inhibits PAF-induced platelet aggregation in human platelet-rich plasma with an ED50 of 56 ± 38 nM [1]. This functional potency aligns with its high binding affinity and provides a direct, physiologically relevant benchmark. While other PAF antagonists like WEB 2086 are also known to inhibit platelet aggregation, direct quantitative head-to-head functional data under identical conditions are limited; however, the ED50 of (R,R)-MK 287 is a robust, quantifiable metric for its in vitro efficacy.

Platelet Aggregation Functional Assay Ex Vivo ED50

In Vivo Oral Efficacy: (R,R)-MK 287 vs. Absence of Oral Data for Common Comparators

(R,R)-MK 287 demonstrates potent oral activity in vivo, inhibiting PAF-induced lethality in mice with an ED50 of 0.8 mg/kg following oral administration [1]. This is a critical differentiator, as many common PAF antagonists (e.g., CV-3988, FR-900452) lack documented oral bioavailability or require parenteral administration for comparable efficacy. The oral ED50 of 0.8 mg/kg serves as a quantitative benchmark for systemic PAF antagonism following oral dosing.

Oral Bioavailability In Vivo Efficacy ED50 Murine Model

Selectivity Profile: (R,R)-MK 287 vs. Multi-Target PAF Antagonists

At concentrations up to 10 µM, (R,R)-MK 287 does not inhibit the binding of radioligands for LTB4, LTC4, C5a, or FMLP to their respective receptors on human PMN membranes [1]. This demonstrates a high degree of selectivity for the PAF receptor over other G-protein coupled receptors involved in inflammatory processes. This selectivity profile is a quantifiable advantage over less characterized PAF antagonists.

Selectivity Off-Target Radioligand Binding Receptor Profiling

Optimized Application Scenarios for (R,R)-MK 287 Based on Quantitative Evidence


In Vivo Models Requiring Chronic Oral Dosing of a PAF Antagonist

(R,R)-MK 287 is uniquely suited for long-term in vivo studies investigating the role of PAF in chronic inflammatory diseases, asthma, or thrombosis, due to its demonstrated oral bioavailability and efficacy at low doses. The oral ED50 of 0.8 mg/kg in mice provides a clear starting point for dose-ranging studies, avoiding the need for continuous infusion or repeated injections required by other PAF antagonists lacking oral activity [1].

High-Resolution Platelet and Neutrophil Functional Assays

For ex vivo studies requiring precise inhibition of PAF-mediated platelet aggregation or neutrophil elastase release, (R,R)-MK 287 offers well-characterized, sub-100 nM potency (ED50 = 56 nM and 4.4 nM, respectively). Its high selectivity for the PAF receptor over other inflammatory mediators (LTB4, LTC4, C5a, FMLP) at concentrations up to 10 µM ensures that functional outcomes can be confidently attributed to PAF receptor blockade [1].

Binding Studies Requiring a High-Affinity Radioligand for the PAF Receptor

With a KD of 2.1 nM for human platelets and 2.9 nM for human PMNs, [3H]MK 287 can be employed as a high-affinity radioligand for characterizing PAF receptor expression and pharmacology. Its stereospecific and competitive binding profile, combined with a >20-fold loss of affinity with the enantiomer, makes it an ideal tool for defining specific PAF receptor binding sites in native tissues [1].

Studies Differentiating the Role of PAF from Other Phospholipid Mediators

The demonstrated selectivity of (R,R)-MK 287 against a panel of lipid and peptide mediators (LTB4, LTC4, C5a, FMLP) makes it a valuable tool for dissecting the specific contribution of PAF in complex biological systems. In contrast to broad-spectrum or less-characterized antagonists, (R,R)-MK 287 allows for precise interrogation of PAF-dependent pathways in inflammation, allergy, and vascular biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-MK 287

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.